molecular formula C4H9N3O B2698748 1-Azido-3-methoxypropane CAS No. 200066-40-6

1-Azido-3-methoxypropane

Cat. No. B2698748
CAS RN: 200066-40-6
M. Wt: 115.136
InChI Key: BDTAOZDLJWEHSP-UHFFFAOYSA-N
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Description

1-Azido-3-methoxypropane is a chemical compound with the molecular formula C4H9N3O . It has an average mass of 115.134 Da and a monoisotopic mass of 115.074562 Da .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-methoxypropane consists of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Organic azides, such as 1-Azido-3-methoxypropane, are known for their exceptional reactivity. They are often used in reactions like the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as 1-Azido-3-methoxypropane, have been used in the synthesis of various heterocycles. These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Thermal Research

The thermal behaviors of azido compounds have been extensively studied. For instance, the systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .

Synthesis of Bicyclo [1.1.1]pentanes

Azido compounds have been used in the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes. In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered .

Synthesis of Organometallic Heterocyclic Systems

Organic azides have been used in the synthesis of organometallic heterocyclic systems. These reactions can be carried out under thermal, catalyzed, or non-catalyzed reaction conditions .

Synthesis of Fused Heterocycles

Organic azides have been used in the synthesis of fused heterocycles. These are heterocycles that share two or more atoms with another ring .

Use in Domino Reactions

Organic azides have been used in one-pot domino reactions. These are reactions where the product of one reaction becomes the substrate for the next reaction, all in one reaction vessel .

Future Directions

Organic azides, such as 1-Azido-3-methoxypropane, have shown promise in various fields, including material sciences . Their exceptional reactivity makes them a versatile family of compounds in chemistry and the material sciences .

properties

IUPAC Name

1-azido-3-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-8-4-2-3-6-7-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTAOZDLJWEHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-methoxypropane

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